4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)anline
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Overview
Description
4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline is a compound that belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring substituted with a chloro and trifluoromethyl group, making it a valuable scaffold for the development of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloro-3-trifluoromethyl-1H-pyrazole with aniline under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-3-trifluoromethyl-1H-pyrazol-1-yl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as DMF or ethanol under controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example
Properties
Molecular Formula |
C10H7ClF3N3 |
---|---|
Molecular Weight |
261.63 g/mol |
IUPAC Name |
4-[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C10H7ClF3N3/c11-9-5-8(10(12,13)14)16-17(9)7-3-1-6(15)2-4-7/h1-5H,15H2 |
InChI Key |
RROQKYJSGZRYBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)N2C(=CC(=N2)C(F)(F)F)Cl |
Origin of Product |
United States |
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